2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine
Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine is an organic compound with the molecular formula C₁₄H₁₉N It consists of a pyrrolidine ring attached to a tetrahydronaphthalene moiety
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been known to exhibit diverse biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that pyrrolidine derivatives can exhibit nanomolar activity against certain targets, suggesting a potent interaction .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological activities, indicating that they may influence multiple biochemical pathways .
Result of Action
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,2,3,4-tetrahydronaphthalene and pyrrolidine.
Reaction Conditions: A common method involves the alkylation of pyrrolidine with a suitable halogenated derivative of tetrahydronaphthalene under basic conditions. For example, 1-bromo-1,2,3,4-tetrahydronaphthalene can be reacted with pyrrolidine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Purification: The product is typically purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrahydronaphthalene ring or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) are commonly used.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronic applications.
Comparison with Similar Compounds
Similar Compounds
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)morpholine: Contains a morpholine ring, offering different chemical properties.
Uniqueness
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine is unique due to the combination of the tetrahydronaphthalene moiety with the pyrrolidine ring. This structure provides distinct steric and electronic properties, making it valuable for specific applications in synthetic chemistry and drug development.
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-2,5,7,13-15H,3-4,6,8-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCLJELINMIBEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3CCCN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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